

# The Synthesis of Sumanene: A Technical Guide to its Discovery and Development

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## Abstract

**Sumanene** ( $C_{21}H_{12}$ ), a  $C_{3v}$ -symmetric "buckybowl," represents a significant milestone in the field of curved polycyclic aromatic hydrocarbons. Its unique bowl-shaped structure, a fragment of buckminsterfullerene ( $C_{60}$ ), and the presence of reactive benzylic positions have made it a target of intense synthetic interest. This technical guide provides an in-depth exploration of the discovery and history of **sumanene** synthesis, detailing the seminal unsuccessful attempts and the ultimate breakthrough synthesis. It offers a comprehensive overview of the experimental protocols, quantitative data, and reaction pathways, serving as a valuable resource for researchers in organic synthesis, materials science, and drug development.

## Introduction: The Allure of a Buckybowl

**Sumanene**, derived from the Hindi and Sanskrit word "suman" meaning sunflower, is a polycyclic aromatic hydrocarbon composed of a central benzene ring fused with alternating benzene and cyclopentadiene rings.<sup>[1]</sup> Its bowl-shaped geometry and the presence of three benzylic  $sp^3$ -hybridized carbon atoms distinguish it from the more extensively studied corannulene, another  $C_{60}$  fragment.<sup>[2]</sup> These structural features impart unique electronic and physical properties, including a significant bowl-to-bowl inversion barrier and the potential for functionalization at both the benzylic and aromatic positions, making it an attractive scaffold for the development of novel materials and therapeutic agents.<sup>[3]</sup>

## Early Attempts: The Challenge of Closing the Bowl

The first documented attempt to synthesize **sumanene** was reported by Mehta and Shah in 1993.<sup>[4]</sup> Their strategy was based on the cyclodehydrogenation of a pre-assembled planar precursor, 1,5,9-trimethyltriphenylene.

### Mehta's Synthetic Approach (1993)

The synthetic strategy initiated with the preparation of 1,5,9-trimethyltriphenylene from 1,3,5-tris(bromomethyl)benzene. The key final step involved an attempt to form the three five-membered rings through flash vacuum pyrolysis (FVP). However, this high-temperature approach did not yield the desired **sumanene**. Instead, it resulted in the formation of mono- and di-bridged products, indicating the extreme strain involved in forming the bowl-shaped structure from a planar precursor under these conditions.<sup>[1][4]</sup>

Experimental Protocol: Mehta's Attempted Cyclodehydrogenation

Detailed experimental protocols from Mehta's 1993 publication are summarized below.

Step	Reaction	Reagents and Conditions	Observations
1	Synthesis of 1,5,9-trimethyltriphenylene	From 1,3,5-tris(bromomethyl)benzene	Precursor for cyclodehydrogenation
2	Attempted Cyclodehydrogenation	Flash Vacuum Pyrolysis (FVP)	Did not yield sumanene; formation of mono- and di-bridged products

The inability to achieve the final cyclization highlighted the significant energetic barrier to forming the strained, non-planar **sumanene** skeleton from a flat aromatic precursor via pyrolysis.

## The Breakthrough: Sakurai and Hirao's Successful Synthesis (2003)

A decade after Mehta's report, a landmark achievement in the field was the first successful synthesis of **sumanene** by Sakurai, Hirao, and Daiko in 2003.<sup>[2]</sup> Their elegant and non-pyrolytic approach involved the construction of a three-dimensional precursor that already possessed the necessary topology, which was then aromatized in the final step.

### The Sakurai-Hirao Synthetic Pathway

This groundbreaking synthesis starts from the readily available norbornadiene and proceeds through a series of key transformations:

- **Trimerization of Norbornadiene:** An organocopper-mediated cyclotrimerization of a norbornadiene-derived stannane affords a mixture of syn- and anti-benzotris(norbornadiene)s.
- **Tandem Ring-Opening/Ring-Closing Metathesis (ROM/RCM):** The syn-isomer of benzotris(norbornadiene) is subjected to a ruthenium-catalyzed tandem ROM/RCM reaction using Grubbs' first-generation catalyst to yield hexahydro**sumanene**.
- **Oxidative Aromatization:** The final step involves the dehydrogenation of hexahydro**sumanene** using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish **sumanene**.<sup>[2][5]</sup>

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```
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```

Figure 1: The successful synthetic pathway to **sumanene** developed by Sakurai and Hirao.

## Experimental Protocols and Quantitative Data

The following tables provide a detailed summary of the experimental protocols and quantitative data for the first successful synthesis of **sumanene**.<sup>[5]</sup>

Table 1: Experimental Protocols for the Synthesis of **Sumanene**

Step	Reaction	Reagents and Conditions
1	Synthesis of Tributyl(norbornadien-2-yl)stannane	Norbornadiene, n-butyllithium, potassium tert-butoxide, 1,2-dibromoethane, tributyltin chloride in THF at -78 °C to room temperature for 17 h.
2	Synthesis of syn- and anti-Benzotris(norbornadiene)	Tributyl(norbornadien-2-yl)stannane, copper(II) 2-thiophenecarboxylate in NMP at -78 °C to room temperature for 13 h.
3	Synthesis of Hexahydrosumanene	syn-Benzotris(norbornadiene), Grubbs' catalyst (1st generation), ethylene gas in toluene at room temperature for 24 h.
4	Synthesis of Sumanene	Hexahydrosumanene, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene, reflux for 3 h.

Table 2: Quantitative Data for the Synthesis of **Sumanene**

Step	Product	Yield (%)	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	Mass Spec (m/z)
1	Tributyl(norbornadien-2-yl)stannane	74	Complex multiplet	Not reported	Not reported
2	syn-Benzotris(norbornadiene)	16	6.84 (t, 6H), 3.52 (s, 6H), 2.01 (s, 6H), 1.63 (s, 6H)	143.2, 142.9, 72.1, 48.9, 44.2	276 (M <sup>+</sup> )
2	anti-Benzotris(norbornadiene)	47	Not reported	Not reported	276 (M <sup>+</sup> )
3	Hexahydrosumanene	30	2.94 (s, 12H), 1.45 (s, 12H)	137.9, 42.1, 29.7	276 (M <sup>+</sup> )
4	Sumanene	70	7.10 (s, 6H), 4.70 (brs, 3H), 3.40 (brs, 3H)	148.9, 148.8, 123.3, 41.4	264 (M <sup>+</sup> )

## Alternative Synthetic Approaches

Following the initial breakthrough, several other synthetic routes to **sumanene** and its derivatives have been developed. These alternative methods aim to improve the overall yield, reduce the number of steps, or provide access to functionalized **sumanene** derivatives. One notable approach involves the use of a palladium-catalyzed annulation strategy.

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Figure 2: A generalized workflow for alternative palladium-catalyzed **sumanene** syntheses.

## Conclusion

The journey to the synthesis of **sumanene** is a testament to the ingenuity and perseverance of organic chemists. From the early, unsuccessful attempts using high-temperature pyrolysis to the elegant, topology-guided approach of Sakurai and Hirao, the history of **sumanene** synthesis is a rich narrative of strategic molecular design. The successful synthesis has opened the door to a new class of curved aromatic molecules with potential applications in materials science, supramolecular chemistry, and medicine. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to build upon this foundational work and explore the exciting chemistry of **sumanene** and its derivatives.

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